2-ethoxythiophene-3-carboxylic acid
Description
2-Ethoxythiophene-3-carboxylic acid is a substituted thiophene derivative featuring an ethoxy group (-OCH₂CH₃) at the 2-position and a carboxylic acid (-COOH) group at the 3-position of the heteroaromatic thiophene ring. Thiophene carboxylic acids are pivotal in pharmaceutical and materials science due to their electronic properties and reactivity . The ethoxy substituent, an electron-donating group, likely influences the compound’s acidity, solubility, and intermolecular interactions compared to derivatives with electron-withdrawing substituents (e.g., Cl, NO₂) .
Properties
CAS No. |
1378677-99-6 |
|---|---|
Molecular Formula |
C7H8O3S |
Molecular Weight |
172.20 g/mol |
IUPAC Name |
2-ethoxythiophene-3-carboxylic acid |
InChI |
InChI=1S/C7H8O3S/c1-2-10-7-5(6(8)9)3-4-11-7/h3-4H,2H2,1H3,(H,8,9) |
InChI Key |
PIEZKBUYWDSLKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CS1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxythiophene-3-carboxylic acid can be achieved through several methods. Another method includes the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. The Fiesselmann synthesis is often preferred due to its relatively high yield and straightforward reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxythiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives .
Scientific Research Applications
Organic Synthesis
2-Ethoxythiophene-3-carboxylic acid serves as a valuable building block in organic synthesis. Its structure allows for various functional modifications, making it a versatile intermediate in the synthesis of more complex molecules.
Key Reactions:
- Esterification : The carboxylic acid group can be converted into esters, which are useful in creating derivatives with altered solubility and reactivity.
- Decarboxylation : This reaction can lead to the formation of thiophene derivatives, which are essential in developing new materials and pharmaceuticals.
Materials Science
The compound is particularly relevant in the field of materials science, especially concerning organic electronics and photovoltaic devices.
In medicinal chemistry, this compound has shown potential as an intermediate for drug development.
Pharmaceutical Applications:
- Drug Intermediates : The compound can be utilized to synthesize various pharmacologically active compounds. Its ability to undergo diverse chemical reactions makes it suitable for creating complex drug molecules.
- Agrochemicals : Similar to its use in pharmaceuticals, this compound can also serve as an intermediate in the synthesis of agrochemicals, enhancing crop protection and yield.
Case Studies and Research Findings
Several studies highlight the utility of this compound in different applications:
- Synthesis of Thiophene Derivatives :
- Polymer Development :
- Pharmaceutical Applications :
Mechanism of Action
The mechanism of action of 2-ethoxythiophene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the carboxylic acid group can form hydrogen bonds with amino acid residues, influencing enzyme activity and receptor binding .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 2-ethoxythiophene-3-carboxylic acid (hypothetical data inferred from analogs) with structurally similar thiophene derivatives:
Key Research Findings
Substituent Effects on Acidity and Reactivity
- Electron-Withdrawing Groups (EWGs): Chloro (Cl) at position 2 (e.g., 2-chlorothiophene-3-carboxylic acid) increases acidity (pKa ~2.5–3.0) by stabilizing the deprotonated carboxylate . In contrast, ethoxy (electron-donating) would raise pKa, reducing acidity compared to Cl analogs .
- Hydrogen Bonding: Hydroxymethyl substituents (e.g., 2-(hydroxymethyl)thiophene-3-carboxylic acid) enhance solubility in polar solvents and influence crystal packing via -OH···O interactions .
- Steric Effects : Bulky groups like methoxy-oxoethyl () may hinder reactivity at the carboxyl group but improve thermal stability in polymers .
Biological Activity
2-Ethoxythiophene-3-carboxylic acid is a compound belonging to the thiophene family, which has garnered attention for its diverse biological activities. Thiophenes are sulfur-containing heterocycles known for their potential in drug discovery, particularly in areas such as antibacterial, anticancer, and anti-inflammatory applications. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by relevant research findings and case studies.
- Molecular Formula : C7H8O2S
- CAS Number : [insert CAS number if available]
- Structure : The compound features a thiophene ring substituted with an ethoxy group and a carboxylic acid group, which may influence its reactivity and biological interactions.
Antibacterial Activity
Research has indicated that thiophene derivatives, including this compound, exhibit significant antibacterial properties. A study evaluated various thiophene derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed promising antibacterial activity, suggesting that modifications to the thiophene structure can enhance efficacy against specific bacterial strains .
Anticancer Activity
Thiophene compounds have been explored for their anticancer potential. A series of studies have identified thiophene-2-carboxylic and thiophene-3-carboxylic acids as effective inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in cancer progression. Structure-activity relationship (SAR) studies revealed that small substituents on the thiophene ring could enhance inhibitory potency against DAO . This suggests that this compound may also possess similar anticancer properties.
The cytotoxic mechanisms of thiophene derivatives often involve the induction of apoptosis in cancer cells. For instance, studies have shown that compounds derived from thiophenes can interfere with cellular functions such as cell cycle regulation and apoptosis pathways . The morphological changes observed in treated cancer cells indicate that these compounds may promote apoptotic features, leading to cell death.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
